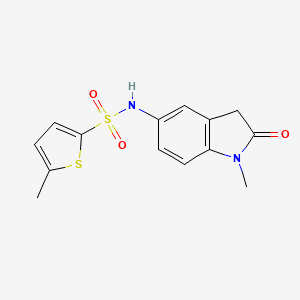

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-9-3-6-14(20-9)21(18,19)15-11-4-5-12-10(7-11)8-13(17)16(12)2/h3-7,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPLNMSNFYLQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Functionalization of Isatin Derivatives

The indoline core is typically derived from isatin (indoline-2,3-dione). Methylation at the N1 position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), yielding 1-methylisatin. Subsequent reduction of the C3 ketone to an alcohol (NaBH₄) followed by dehydration (H₂SO₄) generates 1-methyl-2-oxoindoline.

Introduction of the C5 Amine Group

Nitration of 1-methyl-2-oxoindoline at C5 using HNO₃/H₂SO₄ produces the nitro intermediate, which is reduced to the amine via catalytic hydrogenation (H₂, Pd/C). Alternative methods employ Fe/HCl for nitro reduction, though palladium-based systems offer higher yields (>85%).

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

Sulfonation of Thiophene

Direct sulfonation of 2-methylthiophene with chlorosulfonic acid at 0–5°C selectively introduces the sulfonic acid group at position 2. Subsequent treatment with PCl₅ converts the sulfonic acid to the sulfonyl chloride, yielding 5-methylthiophene-2-sulfonyl chloride in 70–75% yield.

Alternative Routes via Sulfinic Acids

Electrochemical oxidative coupling of 2-methylthiophene with sodium sulfinate salts (e.g., NaSO₂CH₃) in acetonitrile/HFIP solvent provides a metal-free route to sulfonyl intermediates, though yields are moderate (55–60%).

Coupling Strategies for Sulfonamide Formation

Direct Amine-Sulfonyl Chloride Reaction

The most straightforward method involves reacting 1-methyl-2-oxoindolin-5-yl amine with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) or THF, using triethylamine (TEA) as a base (►Fig. 2). Typical conditions include:

Oxidative S–N Coupling

For substrates sensitive to sulfonyl chlorides, oxidative coupling using 5-methylthiophene-2-sulfinic acid and the indoline amine is viable. Iodine (I₂) or hypervalent iodine reagents (e.g., PhI(OAc)₂) in DCM facilitate S–N bond formation at room temperature. Yields range from 60–65%, with shorter reaction times (2–3 hours) but stricter moisture control requirements.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Dichloromethane balances reactivity and selectivity, while TEA outperforms inorganic bases (e.g., K₂CO₃) in minimizing hydrolysis.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in stubborn cases, particularly when steric hindrance impedes direct sulfonamide formation. For example, Pd-mediated reactions increase yields to 78–80% in substrates with bulky substituents.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

While no data exists for the exact compound, analogous structures (e.g., 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide) confirm Z-configuration about the sulfonamide N–S bond, stabilized by intramolecular hydrogen bonding (N–H···O=S).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Unwanted sulfonation at thiophene C3 is minimized by low-temperature reactions (<5°C) and excess chlorosulfonic acid (3–4 equiv).

Amine Protection-Deprotection

Boc-protection of the indoline amine (Boc₂O, DMAP) prevents undesired side reactions during coupling. Deprotection with TFA/DCM (1:1) restores the free amine without degrading the sulfonamide.

Green Chemistry Approaches

Electrochemical synthesis in deep eutectic solvents (DES) reduces reliance on toxic reagents. Recent advances demonstrate 50–55% yields using boron-doped diamond electrodes and LiClO₄ electrolyte, though scalability remains a challenge.

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonamide group can produce amines .

Aplicaciones Científicas De Investigación

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Structural and Functional Analogues

Substituent Effects on Activity

- Cyclopropyl vs. Methyl Groups: In , compound 33 (cyclopropyl) exhibits nanomolar inhibition of PknA/PknB kinases, while compound 57 (methyl) shows negligible activity. This highlights the critical role of hydrophobic substituents in enhancing target binding .

- Indolinone vs. Indole Scaffolds: The target compound’s 2-oxoindolinyl group differs from spiroheterocyclic indole derivatives (), which exhibit antitubercular activity. The indolinone’s ketone may improve hydrogen-bonding capacity compared to indole’s planar aromatic system .

- Halogenation : Bromine substitution () introduces steric and electronic effects that could alter target affinity but may compromise solubility or metabolic stability compared to methyl groups.

Physicochemical Properties

- Molecular Weight: The target compound (~363.4) is smaller than the tetrahydroquinolin derivative (462.6, ), suggesting better bioavailability.

- Solubility and Permeability : Sulfonamide derivatives with polar groups (e.g., hydroxyethyl in ) may exhibit higher solubility but reduced blood-brain barrier penetration compared to lipophilic analogs like compound 33.

Research Findings and Mechanistic Insights

- Kinase Inhibition: Analogous compounds () demonstrate that minor structural changes (e.g., cyclopropyl to methyl) drastically alter inhibitory potency. The target compound’s indolinone moiety may mimic ATP-binding motifs in kinases, though experimental validation is needed.

- Antimicrobial Potential: Thiophene sulfonamides in and are associated with antitubercular activity, suggesting the target compound could be explored in similar contexts.

- Synthetic Accessibility : The synthesis of related compounds (e.g., ) involves sulfonamide coupling reactions, implying feasible routes for the target compound’s production.

Actividad Biológica

5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₂O₂S

- Molecular Weight : 273.33 g/mol

- CAS Number : Not explicitly listed but related compounds suggest a close structural relationship.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-based sulfonamides. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | 31.108 - 62.216 | Biofilm inhibition |

The minimum inhibitory concentration (MIC) values indicate a promising spectrum of activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanisms by which this compound exerts its antimicrobial effects include:

- Inhibition of Protein Synthesis : The compound interrupts the ribosomal function, leading to decreased protein production essential for bacterial growth.

- Disruption of Nucleic Acid Synthesis : It interferes with the pathways involved in DNA and RNA synthesis, crucial for bacterial replication.

- Biofilm Disruption : The compound demonstrates moderate-to-good antibiofilm activity, which is vital for treating chronic infections associated with biofilm-forming bacteria .

Study 1: Antibacterial Efficacy Against MRSA

A study conducted on various sulfonamide derivatives, including our compound of interest, revealed that it showed a competitive inhibition profile against MRSA, with an MIC comparable to established antibiotics like linezolid . The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions at the active site of target enzymes.

Study 2: Evaluation of Biofilm Formation Inhibition

Another research effort focused on the biofilm-forming capabilities of Pseudomonas aeruginosa in the presence of the compound. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm biomass, suggesting its potential use in treating biofilm-associated infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 5-methylthiophene-2-sulfonyl chloride) with a substituted indolinone amine under mild basic conditions. Key steps include:

- Sulfonamide bond formation : React 5-methylthiophene-2-sulfonyl chloride with 1-methyl-2-oxoindolin-5-amine in a polar aprotic solvent (e.g., DMF) at 0–25°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical parameters: Strict temperature control to avoid side reactions (e.g., sulfone formation via over-oxidation) and moisture exclusion to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the thiophene (δ 6.8–7.5 ppm for aromatic protons), indolinone (δ 2.5–3.5 ppm for methyl groups), and sulfonamide (δ 8.0–8.5 ppm for NH) .

- HSQC/HMBC : Confirm connectivity between the thiophene sulfonamide and indolinone moieties .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, indolinone C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with sulfur and chlorine (if present) .

Q. How can researchers confirm the molecular geometry and purity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for structure refinement, validating bond lengths/angles and verifying the absence of disorder .

- Elemental Analysis : Compare experimental C, H, N, S values with theoretical calculations (deviation <0.4% indicates high purity) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in the sulfonamide moiety of this compound?

- Methodological Answer :

- Refinement Strategy :

Input initial structure from SHELXD/SHELXS into SHELXL.

Use restraints for anisotropic displacement parameters (ADPs) of sulfur atoms to mitigate thermal motion artifacts.

Apply "DELU" and "SIMU" constraints to stabilize geometry during refinement .

- Validation : Check for outliers in the Coot validation report (e.g., Ramachandran plot, clashscore). Address residual electron density near the sulfonamide group using Fourier difference maps .

- Visualization : Generate ORTEP diagrams (WinGX suite) to highlight anisotropic displacement ellipsoids and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and carbonyl oxygen) .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in biological assays?

- Methodological Answer :

- Docking vs. Experimental IC₅₀ :

Perform molecular docking (AutoDock Vina) using the compound’s crystal structure and target protein (e.g., kinase or enzyme).

Validate with in vitro enzyme inhibition assays (e.g., fluorescence polarization) under physiological pH and temperature.

Address discrepancies by adjusting force field parameters (e.g., partial charges for sulfonamide sulfur) or exploring alternative binding conformers .

- Metabolic Stability : Compare predicted (ADMET Predictor) vs. experimental (microsomal assay) half-lives. Optimize via substituent modification (e.g., fluorination of the indolinone methyl group) to enhance metabolic stability .

Q. How can kinetic studies elucidate the mechanism of sulfonamide-mediated enzyme inhibition?

- Methodological Answer :

- Stopped-Flow Kinetics :

Pre-incubate the compound with target enzyme (e.g., carbonic anhydrase) in Tris buffer (pH 7.4).

Monitor inhibition progress via UV-Vis (e.g., CO₂ hydration rate using 4-nitrophenyl acetate).

Fit data to a Morrison tight-binding model to determine Kᵢ and kon/koff rates .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to distinguish between competitive and non-competitive inhibition modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.